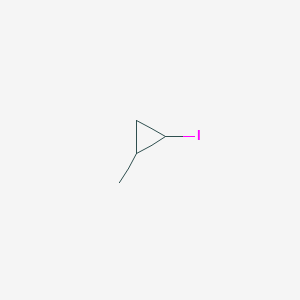
1-Iodo-2-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-methylcyclopropane is an organic compound with the molecular formula C₄H₇I. It is a derivative of cyclopropane, where one hydrogen atom is replaced by an iodine atom and another by a methyl group. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
The synthesis of 1-Iodo-2-methylcyclopropane can be achieved through various methods. One common approach involves the reaction of 2-methylcyclopropanol with iodine and phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, the reaction of 2-methylcyclopropanol with iodine in the presence of a catalyst can be optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-Iodo-2-methylcyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylcyclopropanol.
Reduction Reactions: The compound can be reduced to 2-methylcyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound to 2-methylcyclopropanone.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-Iodo-2-methylcyclopropane exerts its effects involves its interaction with various molecular targets. The iodine atom’s presence makes the compound highly reactive, allowing it to participate in nucleophilic substitution and other reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and behavior .
Comparaison Avec Des Composés Similaires
1-Iodo-2-methylcyclopropane can be compared with other similar compounds, such as:
2-Iodocyclopropane: Similar in structure but lacks the methyl group, resulting in different reactivity and properties.
1-Bromo-2-methylcyclopropane: The bromine atom replaces iodine, leading to variations in reactivity and chemical behavior.
2-Methylcyclopropanol: The hydroxyl group replaces the iodine atom, significantly altering the compound’s reactivity and applications.
These comparisons highlight the unique aspects of this compound, particularly its reactivity due to the presence of the iodine atom and the methyl group.
Propriétés
Formule moléculaire |
C4H7I |
|---|---|
Poids moléculaire |
182.00 g/mol |
Nom IUPAC |
1-iodo-2-methylcyclopropane |
InChI |
InChI=1S/C4H7I/c1-3-2-4(3)5/h3-4H,2H2,1H3 |
Clé InChI |
KVUXFDXBJAIWTM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















